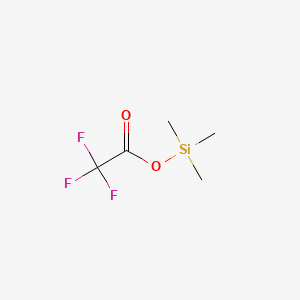

Trimethylsilyl trifluoroacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trimethylsilyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3O2Si/c1-11(2,3)10-4(9)5(6,7)8/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIYXXANHGYSBLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059944 | |

| Record name | Trimethylsilyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-53-3 | |

| Record name | Acetic acid, 2,2,2-trifluoro-, trimethylsilyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsilyl trifluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2,2,2-trifluoro-, trimethylsilyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylsilyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilyl trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trimethylsilyl trifluoroacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6JU5FBY95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Trimethylsilyl Trifluoroacetate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to obtain Trimethylsilyl Trifluoroacetate (TMS-TFA), a versatile and highly reactive silylating agent and reagent in modern organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the core principles of TMS-TFA synthesis, offering detailed mechanistic insights, field-proven experimental protocols, and critical safety considerations. The guide is structured to provide not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a deep and practical understanding of the subject matter.

Introduction: The Role and Significance of this compound

This compound (TMS-TFA), with the chemical formula CF₃CO₂Si(CH₃)₃, is a powerful reagent in organic chemistry.[1] It serves a dual purpose: as a potent silylating agent for the protection of various functional groups and as a source of the trifluoroacetyl group.[2] Silylation, the introduction of a silyl group into a molecule, is a fundamental technique to enhance the volatility and thermal stability of polar compounds for analytical techniques like gas chromatography (GC) and mass spectrometry (MS).[3] Beyond analytical applications, silylation is crucial in multi-step organic synthesis to protect reactive functional groups such as alcohols, amines, and carboxylic acids from undesired side reactions.[3]

The trifluoroacetate moiety in TMS-TFA imparts unique reactivity, making it a valuable tool for various chemical transformations, including esterifications and acylations.[3] The high electrophilicity of the silicon atom, enhanced by the electron-withdrawing trifluoroacetate group, makes TMS-TFA a more reactive silylating agent compared to reagents like trimethylsilyl chloride (TMSCl) under certain conditions.

This guide will explore the primary synthetic routes to TMS-TFA, focusing on the underlying chemical principles, providing detailed experimental procedures, and addressing the necessary safety precautions for handling the reagents and the final product.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of TMS-TFA is paramount for its safe handling and successful application.

| Property | Value | Reference |

| CAS Number | 400-53-3 | [4] |

| Molecular Formula | C₅H₉F₃O₂Si | [4] |

| Molecular Weight | 186.20 g/mol | [4] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 88-90 °C | [1] |

| Density | 1.078 g/mL at 25 °C | [1] |

| Flash Point | 13 °C (55.4 °F) - closed cup | [1] |

Safety Profile:

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.[2]

-

Hazards: Highly flammable liquid and vapor. Causes severe skin burns and eye damage. May cause respiratory irritation.[2]

-

Handling: Avoid contact with skin, eyes, and clothing. Keep away from open flames, hot surfaces, and sources of ignition. Use non-sparking tools and explosion-proof equipment. Ground and bond containers when transferring material.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as alcohols, acids, bases, and oxidizing agents.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and protective clothing. A suitable respirator should be used if inhalation of vapors is possible.[2]

Core Synthesis Pathways of this compound

Several synthetic routes to TMS-TFA have been developed, primarily revolving around the reaction of a trifluoroacetyl source with a trimethylsilyl donor. The choice of pathway often depends on the availability of starting materials, desired purity, and scale of the synthesis.

Pathway A: From Trifluoroacetic Anhydride and a Trimethylsilyl Source

This pathway is analogous to the synthesis of other trimethylsilyl esters and offers a direct route to the desired product. A common trimethylsilyl source for this reaction is hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃), which is a readily available and relatively inert reagent.

Reaction Mechanism:

The reaction proceeds through the nucleophilic attack of the oxygen atom of hexamethyldisiloxane on one of the carbonyl carbons of trifluoroacetic anhydride. This is followed by the cleavage of the Si-O-Si bond and the trifluoroacetate C-O-C bond, yielding two molecules of this compound. The reaction is typically driven to completion by the formation of the stable Si-O-C bond.

Figure 1: Synthesis of TMS-TFA from Trifluoroacetic Anhydride and Hexamethyldisiloxane.

Experimental Protocol (Analogous Procedure):

Materials:

-

Trifluoroacetic anhydride (TFAA)

-

Hexamethyldisiloxane (HMDS)

-

Round-bottom flask with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), charge a round-bottom flask with hexamethyldisiloxane.

-

Addition of Anhydride: Slowly add trifluoroacetic anhydride to the stirred hexamethyldisiloxane. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 70-80 °C) and maintain for a period of time (e.g., 2-4 hours) to ensure the reaction goes to completion. The progress of the reaction can be monitored by techniques such as NMR or GC.

-

Purification: After the reaction is complete, the crude product is purified by fractional distillation under reduced pressure. The fraction corresponding to the boiling point of this compound (88-90 °C at atmospheric pressure, adjust for vacuum) is collected.[1]

Causality and Insights:

-

The use of an inert atmosphere is crucial to prevent the hydrolysis of the anhydride and the final product, which are both moisture-sensitive.

-

Hexamethyldisiloxane is a good choice as a silyl donor because it is less volatile than many other silylating agents, and the reaction does not produce corrosive byproducts like HCl.

-

Fractional distillation is an effective method for purification due to the difference in boiling points between the product, any unreacted starting materials, and potential byproducts.

Pathway B: From Trifluoroacetic Acid and a Trimethylsilyl Halide

This pathway represents a classic method for the formation of silyl esters, utilizing the reaction between a carboxylic acid and a silyl halide, typically trimethylchlorosilane (TMSCl).

Reaction Mechanism:

The reaction of trifluoroacetic acid with trimethylchlorosilane proceeds via a nucleophilic substitution at the silicon center. The oxygen of the carboxylic acid attacks the silicon atom of TMSCl, leading to the elimination of hydrogen chloride (HCl) gas and the formation of TMS-TFA. The reaction is often driven to completion by the removal of the gaseous HCl byproduct. A base, such as triethylamine or pyridine, can be added to scavenge the HCl and facilitate the reaction, especially if the substrate is sensitive to acid.

Figure 2: Synthesis of TMS-TFA from Trifluoroacetic Acid and Trimethylchlorosilane.

Experimental Protocol (Analogous Procedure):

A detailed protocol for the synthesis of trimethylsilyl trifluoromethanesulfonate from trifluoromethanesulfonic acid and trimethylchlorosilane is provided in a patent and can be adapted for the synthesis of TMS-TFA.[6]

Materials:

-

Anhydrous trifluoroacetic acid (TFA)

-

Anhydrous trimethylchlorosilane (TMSCl)

-

Reaction vessel with a stirrer and provision for an inert gas atmosphere

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a reaction vessel under an inert gas atmosphere (e.g., argon or nitrogen), add anhydrous trifluoroacetic acid and anhydrous trimethylchlorosilane. The molar ratio of TMSCl to TFA is typically in the range of 1:1 to 1.5:1.[6]

-

Reaction: Stir the mixture at a controlled temperature, for instance, between 10-30 °C, for an extended period (e.g., 12 hours) to ensure complete reaction.[6] The reaction vessel should be equipped to safely vent the evolved HCl gas.

-

Purification: After the reaction is complete, purify the product by distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature for TMS-TFA.[6]

Causality and Insights:

-

The use of anhydrous reagents and an inert atmosphere is critical to prevent the hydrolysis of TMSCl and the product, and to avoid the reaction of HCl with moisture.

-

The removal of HCl gas from the reaction mixture shifts the equilibrium towards the product side, driving the reaction to completion.

-

The stoichiometry can be adjusted, with a slight excess of TMSCl sometimes used to ensure full conversion of the carboxylic acid.

Pathway C: From a Trifluoroacetate Salt and a Trimethylsilyl Halide

This method offers an alternative to using the free acid and can be advantageous in certain situations. The reaction of a metal trifluoroacetate salt, such as sodium trifluoroacetate, with trimethylchlorosilane is a viable route.

Reaction Mechanism:

This reaction is a salt metathesis reaction. The trifluoroacetate anion acts as a nucleophile, attacking the silicon atom of trimethylchlorosilane. The driving force for the reaction is the formation of a stable and often insoluble metal halide salt (e.g., NaCl), which precipitates from the reaction mixture, shifting the equilibrium towards the formation of TMS-TFA.

Figure 3: Synthesis of TMS-TFA from Sodium Trifluoroacetate and Trimethylchlorosilane.

Experimental Protocol (General Procedure):

A specific, detailed protocol for the synthesis of TMS-TFA via this route is not explicitly detailed in the searched literature. However, a general procedure can be outlined based on similar reactions.

Materials:

-

Anhydrous sodium trifluoroacetate

-

Anhydrous trimethylchlorosilane (TMSCl)

-

Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

-

Reaction vessel with a stirrer and inert gas inlet

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

Reaction Setup: Suspend anhydrous sodium trifluoroacetate in an anhydrous aprotic solvent in a reaction vessel under an inert atmosphere.

-

Addition of TMSCl: Slowly add trimethylchlorosilane to the stirred suspension.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours to ensure complete reaction. The formation of a precipitate (sodium chloride) will be observed.

-

Work-up: After the reaction is complete, remove the precipitated salt by filtration under an inert atmosphere.

-

Purification: Remove the solvent from the filtrate by distillation. The resulting crude product can then be purified by fractional distillation under reduced pressure.

Causality and Insights:

-

The use of an anhydrous solvent is crucial to prevent side reactions.

-

The choice of solvent can influence the reaction rate and the ease of separation of the salt byproduct.

-

This method avoids the generation of corrosive HCl gas, which can be an advantage over Pathway B.

In-Situ Generation and Application

In some synthetic applications, TMS-TFA is generated in-situ and used immediately without isolation. This approach can be efficient as it avoids a separate synthesis and purification step. For instance, TMS-TFA can be formed from a trifluoroacetate salt and a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in a suitable solvent such as acetonitrile.[7] The resulting solution containing TMS-TFA is then directly used in the subsequent reaction step.[7] This method is particularly useful when TMS-TFA is used as a reagent in a one-pot synthesis.

Conclusion

The synthesis of this compound can be achieved through several viable pathways, each with its own set of advantages and considerations. The choice of the most appropriate method depends on factors such as the availability and cost of starting materials, the required scale of the synthesis, and the desired purity of the final product. The reaction of trifluoroacetic anhydride with hexamethyldisiloxane and the reaction of trifluoroacetic acid with trimethylchlorosilane represent two of the most direct and industrially relevant routes. Regardless of the chosen pathway, adherence to strict anhydrous conditions and appropriate safety protocols is essential for a successful and safe synthesis. This guide provides the fundamental knowledge and practical insights necessary for researchers and professionals to confidently approach the synthesis of this important chemical reagent.

References

- 1. This compound CAS#: 400-53-3 [m.chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. CN103588803A - Preparation method of trimethylsilyl trifluoromethanesulfonate - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

Introduction: Overcoming Analytical Hurdles with Silylation

An In-Depth Technical Guide to the Mechanism and Application of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Silylation

In the landscape of analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS), the direct analysis of many organic molecules is impeded by their inherent chemical properties.[1] Polar functional groups such as hydroxyls (-OH), carboxyls (-COOH), amines (-NH), and thiols (-SH) lead to low volatility and thermal instability, making them unsuitable for GC analysis.[2][3] Furthermore, these groups can cause undesirable peak tailing and adsorption within the GC system. Derivatization is a chemical modification technique employed to overcome these limitations, and silylation stands out as the most common and robust method.[4][5]

Silylation involves the replacement of an active hydrogen atom with an alkylsilyl group, most commonly the trimethylsilyl (TMS) group.[4] This transformation effectively masks the polar functional groups, leading to derivatives that are less polar, more volatile, and more thermally stable.[6] Among the arsenal of silylating agents, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is recognized as one of the most powerful and versatile reagents available to the modern scientist.[2] This guide provides an in-depth exploration of the core mechanism of MSTFA silylation, practical protocols, and field-proven insights to empower researchers in achieving reliable and reproducible analytical results.

Section 1: The Core Mechanism of MSTFA Silylation

The efficacy of MSTFA lies in its unique molecular structure, which is primed for the efficient transfer of a TMS group. The reaction proceeds through a second-order nucleophilic substitution (SN2) mechanism.[3][7]

The central process involves the nucleophilic attack by the lone pair of electrons from the heteroatom (O, N, or S) of the analyte on the electrophilic silicon atom of the MSTFA molecule.[5][8] The reactivity of MSTFA is significantly enhanced by the trifluoroacetyl group attached to the nitrogen atom. The strong electron-withdrawing nature of the three fluorine atoms increases the electrophilicity of the silicon atom, making it a highly favorable target for nucleophiles.[8] This leads to the formation of a transient, pentacoordinate silicon intermediate, which then resolves by breaking the Si-N bond. The result is the formation of a stable TMS-analyte derivative and the by-product, N-methyltrifluoroacetamide.

A key advantage of MSTFA is the nature of its by-product. N-methyltrifluoroacetamide is exceptionally volatile, which minimizes the risk of chromatographic interference, especially with early-eluting analyte peaks—a common issue with other silylating agents like BSA and BSTFA.[6]

Section 2: The Silylating Agent: A Comparative Overview

The choice of silylating agent is a critical decision in method development. While MSTFA is a premier choice, it is often compared with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Understanding their distinct characteristics is key to selecting the optimal reagent.

| Feature | MSTFA | BSTFA |

| Silylating Strength | One of the strongest and most versatile agents available.[2] | Very strong silylating agent.[2] |

| Reactivity | Generally considered more reactive than BSTFA for many compounds, especially non-hindered alcohols and steroids.[9] | Highly reactive, but may require a catalyst for sterically hindered groups.[9] |

| By-products | N-methyltrifluoroacetamide (highly volatile).[6] | N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide (less volatile).[2] |

| Chromatographic Interference | Minimal, due to high volatility of the by-product. | Potential for interference with early eluting peaks. |

| Common Applications | Metabolomics, steroid analysis, amino acids, organic acids.[6] | General use for organic acids, amino acids, sugars. |

Section 3: Enhancing Reactivity: The Role of Catalysts and Solvents

While MSTFA is highly reactive, its silylating power can be further increased for challenging analytes, such as sterically hindered compounds or those with less acidic protons, through the use of catalysts.[6]

-

Trimethylchlorosilane (TMCS): Often added at 1% concentration, TMCS is a powerful TMS donor that significantly accelerates the derivatization process.[3][10] It acts as a catalyst by converting the hydroxyl groups into more reactive intermediates or by scavenging reaction by-products.

-

Ammonium Iodide (NH₄I) / Trimethyliodosilane (TMSI): For extremely difficult-to-silylate compounds, a combination of MSTFA and a catalyst like ammonium iodide can be used. MSTFA reacts in situ with NH₄I to generate trimethyliodosilane (TMSI), an exceptionally powerful silyl donor.

-

Base Catalysts: Imidazole and pyridine can act as base catalysts, particularly for hindered alcohols. Pyridine is also a common solvent that facilitates the reaction by preventing the inter-conversion of certain analytes during derivatization.[10][11]

The choice of solvent is also critical. While MSTFA itself has good solvent properties, polar aprotic solvents like pyridine, acetonitrile, and dimethylformamide (DMF) are often used to ensure the sample is fully dissolved and to facilitate the reaction.[6][12] It is imperative that all solvents are anhydrous, as silylation reagents are highly sensitive to moisture.

Section 4: Field-Proven Protocols: From Theory to Practice

A robust protocol is the foundation of a self-validating system. The following methodologies are provided as a comprehensive starting point, which may require optimization for specific applications.

Experimental Protocol 1: General Single-Step MSTFA Silylation

This protocol is suitable for a wide range of compounds containing hydroxyl, carboxyl, primary/secondary amine, and thiol groups.

-

Sample Preparation (Critical Step): Ensure the sample is completely dry in a GC vial. If the sample is in an aqueous or protic solvent (like methanol), it must be evaporated to absolute dryness, typically under a gentle stream of dry nitrogen.[2] The presence of water will consume the reagent and lead to incomplete derivatization.

-

Reagent Addition: To 1-5 mg of the dried sample, add 100-200 µL of MSTFA (or MSTFA + 1% TMCS for hindered groups).[13] If the sample is not readily soluble in MSTFA, a silylation-grade solvent like pyridine or acetonitrile can be added (e.g., 50 µL).[13]

-

Reaction: Tightly cap the vial and mix thoroughly. Heat the vial in a heating block or oven at 60-70°C for 15-60 minutes.[13][14] The optimal time and temperature depend on the analyte's reactivity and steric hindrance.

-

Analysis: Cool the vial to room temperature before opening.[2] Inject an appropriate volume (typically 1-2 µL) into the GC-MS system.[13]

Experimental Protocol 2: Two-Step Derivatization for Carbonyl Compounds

For compounds containing carbonyl groups (keto-acids, sugars), a two-step process is required to prevent the formation of multiple isomers (enol forms) during silylation.[2]

-

Sample Preparation: Ensure the sample is completely dry in a GC vial as described above.

-

Step 1: Methoximation: Add a solution of methoxyamine hydrochloride (MOX) in anhydrous pyridine (e.g., 50 µL of 20 mg/mL) to the dry sample.[2][14] Cap the vial and incubate at 30-60°C for 90 minutes to convert the carbonyl groups to stable methoxime derivatives.[14]

-

Step 2: Silylation: Cool the vial to room temperature. Add 90-100 µL of MSTFA (with or without 1% TMCS) to the vial.[14] Cap and incubate at 37-70°C for 30-45 minutes.[14][15]

-

Analysis: Cool the vial to room temperature before injecting into the GC-MS.[2]

Section 5: Practical Considerations: Stability, By-products, and Troubleshooting

Derivative Stability: TMS derivatives are susceptible to hydrolysis. Therefore, it is best practice to analyze samples as soon as possible after derivatization, ideally within 24 hours. If storage is necessary, samples should be tightly capped and stored at -18°C, which has been shown to maintain the stability of most TMS derivatives for up to 20 weeks.[15] Repeated freeze-thaw cycles should be avoided as they can promote hydrolytic breakdown.[15]

Troubleshooting:

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Derivatization | 1. Presence of moisture in sample or solvent. 2. Insufficient reagent volume. 3. Insufficient reaction time or temperature. 4. Steric hindrance of the analyte. | 1. Ensure absolute dryness of sample and use anhydrous solvents. 2. Use at least a two-to-one molar excess of reagent per active hydrogen.[12] 3. Increase reaction time and/or temperature. 4. Add a catalyst like 1% TMCS to the MSTFA.[10] |

| Multiple Derivative Peaks | 1. Incomplete reaction leading to partially silylated products. 2. Formation of enol-TMS isomers for carbonyl compounds. | 1. Optimize reaction conditions as above. 2. Use the two-step methoximation-silylation protocol.[2] |

| Poor Chromatography | 1. Adsorption of underivatized analyte on active sites in the GC system. 2. Hydrolysis of derivatives in the autosampler or injector port. | 1. Ensure complete derivatization. Injecting the silylating reagent can temporarily passivate the system. 2. Analyze samples promptly after derivatization. |

Conclusion

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a cornerstone reagent in analytical chemistry for the derivatization of polar molecules for GC-MS analysis. Its high reactivity, coupled with the generation of a highly volatile by-product, provides clean chromatograms and reliable quantification. A thorough understanding of its SN2 mechanism, the judicious use of catalysts, and adherence to meticulous, anhydrous experimental protocols are paramount to harnessing its full potential. By applying the principles and methodologies outlined in this guide, researchers, scientists, and drug development professionals can confidently develop robust analytical methods to probe the complex chemical world.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. chromatographytoday.com [chromatographytoday.com]

- 4. restek.com [restek.com]

- 5. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Contaminants of emerging concern: Silylation procedures, evaluation of the stability of silyl derivatives and associated measurement uncertainty - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Trimethylsilyl Trifluoroacetate for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Powerful Silylation Reagent

In the landscape of modern organic synthesis and analytical chemistry, derivatization agents are indispensable tools for enhancing the physicochemical properties of molecules. Among these, silylating agents stand out for their ability to increase volatility, improve thermal stability, and facilitate chromatographic separation and mass spectrometric analysis. This guide provides an in-depth exploration of trimethylsilyl trifluoroacetate (TMS-TFA), a potent silylating agent with unique characteristics imparted by the trifluoroacetate group. We will delve into its core physical and chemical properties, explore its mechanism of action, and provide practical, field-proven protocols for its application, particularly in the realm of gas chromatography-mass spectrometry (GC-MS). This document is designed to be a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the full potential of this versatile reagent.

Section 1: Core Physicochemical Properties of this compound

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe application in any experimental setting. This compound, with the chemical formula C₅H₉F₃O₂Si, is a colorless to light yellow liquid that possesses a unique combination of a reactive trimethylsilyl group and an electron-withdrawing trifluoroacetate moiety.[1] This structure dictates its reactivity and utility in chemical transformations.

Physical Characteristics

The key physical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉F₃O₂Si | [2][3] |

| Molecular Weight | 186.20 g/mol | [2][3] |

| Boiling Point | 88-90 °C at 760 mmHg | [2] |

| Density | 1.078 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.336 | [2] |

| Flash Point | 13 °C (55.4 °F) - closed cup | |

| Vapor Density | >1 (vs air) | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of chemical compounds. Below are key spectroscopic data points for this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of this compound is characterized by a single, sharp peak corresponding to the nine equivalent protons of the trimethylsilyl group. This peak typically appears in the upfield region of the spectrum, around 0.2-0.4 ppm, due to the shielding effect of the silicon atom.[4]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the methyl carbons of the trimethylsilyl group, the carbonyl carbon of the trifluoroacetate group, and the trifluoromethyl carbon. The electron-withdrawing nature of the fluorine atoms significantly influences the chemical shift of the adjacent carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. A strong band corresponding to the C=O stretching vibration of the ester group is typically observed around 1780-1800 cm⁻¹. Additionally, strong absorptions related to the C-F and Si-C bonds will be present.[5]

-

Mass Spectrometry (MS): In mass spectrometry, this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns involve the loss of a methyl group ([M-15]⁺) and other characteristic fragments of the trimethylsilyl and trifluoroacetate moieties.

Section 2: Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the electrophilic nature of the silicon atom, which is enhanced by the strongly electron-withdrawing trifluoroacetate group. This makes it a highly effective silylating agent.

Silylation Mechanism: A Step-by-Step Breakdown

Silylation is the process of replacing an active hydrogen atom in a molecule with a silyl group, such as the trimethylsilyl (TMS) group.[6] This is particularly effective for functional groups like hydroxyls (-OH), amines (-NH₂), and carboxylic acids (-COOH).[7] The reaction with this compound proceeds via a nucleophilic substitution at the silicon atom.

The mechanism can be visualized as follows:

Caption: Mechanism of silylation of an alcohol with this compound.

Causality Behind the Reaction:

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the analyte's hydroxyl group acts as a nucleophile, attacking the electrophilic silicon atom of the TMS-TFA.

-

Transition State Formation: A transient pentacoordinate silicon intermediate is formed.

-

Leaving Group Departure: The trifluoroacetate anion is an excellent leaving group due to the stabilizing effect of the three fluorine atoms. It departs, taking a proton from the original hydroxyl group to form trifluoroacetic acid.

-

Product Formation: The final products are the silylated analyte (a trimethylsilyl ether in this case) and trifluoroacetic acid.

The enhanced reactivity of TMS-TFA compared to other silylating agents like trimethylsilyl chloride (TMSCl) can be attributed to the superior leaving group ability of the trifluoroacetate anion.[8]

Stability and Storage

This compound is sensitive to moisture and will readily hydrolyze to form trimethylsilanol and trifluoroacetic acid.[1] Therefore, it is crucial to store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Exposure to water or protic solvents will lead to its decomposition and a loss of silylating efficiency.

Incompatibilities

This reagent is incompatible with strong oxidizing agents, strong acids, strong bases, and, as mentioned, water and protic solvents.[1] Care should be taken to avoid contact with these substances to prevent vigorous and potentially hazardous reactions.

Section 3: Applications in GC-MS Derivatization

One of the primary applications of this compound is in the derivatization of polar analytes for GC-MS analysis. Derivatization is often a necessary sample preparation step to:

-

Increase Volatility: By replacing active hydrogens with a non-polar TMS group, the intermolecular hydrogen bonding is eliminated, leading to a significant increase in the analyte's volatility.

-

Enhance Thermal Stability: Silylation protects thermally labile functional groups from degradation at the high temperatures of the GC inlet and column.

-

Improve Chromatographic Performance: Derivatization often results in sharper, more symmetrical peaks and better separation from other components in the sample matrix.

Experimental Protocol: Derivatization of a Hydroxylated Analyte

This protocol provides a general, self-validating workflow for the derivatization of a sample containing hydroxylated compounds using this compound.

Materials:

-

Sample containing the analyte(s) of interest

-

This compound (TMS-TFA)

-

Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

-

GC vials with PTFE-lined caps

-

Heating block or oven

-

Vortex mixer

-

Microsyringes

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh or measure a known amount of the sample into a clean, dry GC vial.

-

If the sample is not already in solution, dissolve it in a minimal amount of the chosen anhydrous solvent. Ensure the sample is completely dry, as any residual water will consume the derivatizing reagent. This can be achieved by evaporation under a stream of dry nitrogen.

-

-

Reagent Addition:

-

Add a molar excess of this compound to the vial. A typical starting point is a 10- to 100-fold molar excess relative to the analyte.

-

If the reaction is slow or the analyte is sterically hindered, a catalyst such as a small amount of a strong, non-nucleophilic base (e.g., pyridine) can be added.

-

-

Reaction:

-

Securely cap the vial and vortex briefly to ensure thorough mixing.

-

Heat the reaction mixture in a heating block or oven. Typical reaction conditions are 60-80 °C for 30-60 minutes. The optimal temperature and time will depend on the specific analyte and should be determined empirically.

-

-

Analysis:

-

Allow the vial to cool to room temperature.

-

The derivatized sample can now be directly injected into the GC-MS system for analysis.

-

Self-Validating System: To ensure the completeness of the derivatization, it is recommended to analyze a small aliquot of the reaction mixture at different time points (e.g., 15, 30, and 60 minutes). The derivatization is considered complete when the peak area of the derivatized analyte no longer increases with reaction time.

Workflow Diagram

The following diagram illustrates the general workflow for GC-MS derivatization with this compound.

Caption: General workflow for sample derivatization using TMS-TFA for GC-MS analysis.

Section 4: Safety and Handling

This compound is a flammable and corrosive chemical and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this reagent.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Fire Safety: Keep away from heat, sparks, and open flames. Use fire-extinguishing media suitable for chemical fires (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam).

-

Storage: As previously mentioned, store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a powerful and versatile silylating agent with significant applications in organic synthesis and analytical chemistry. Its high reactivity, driven by the excellent leaving group ability of the trifluoroacetate anion, makes it an efficient choice for the derivatization of a wide range of polar compounds. By understanding its physical and chemical properties, mechanism of action, and proper handling procedures, researchers can effectively utilize this reagent to enhance their analytical capabilities and advance their scientific endeavors.

References

- 1. Page loading... [guidechem.com]

- 2. This compound = 97.0 T 400-53-3 [sigmaaldrich.com]

- 3. Acetic acid, 2,2,2-trifluoro-, trimethylsilyl ester | C5H9F3O2Si | CID 67863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. This compound(400-53-3) IR Spectrum [chemicalbook.com]

- 6. Silylation - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. How Trimethylsilyl Triflate Is Used as a Powerful Silylation and Catalytic Agent in Organic Synthesis | Aure Chemical [aurechem.com]

Lewis acidity of trimethylsilyl trifluoroacetate

Theoretical Basis for Lewis Acidity

The (TMS-TFA) is fundamentally governed by the high electrophilicity of the silicon atom, which is significantly enhanced by the strong electron-withdrawing nature of the trifluoroacetate group. The three fluorine atoms inductively pull electron density away from the carbonyl carbon, which in turn withdraws density from the oxygen atom bonded to the silicon. This polarization creates a substantial partial positive charge on the silicon atom, making it a potent electron pair acceptor, the defining characteristic of a Lewis acid.

This enhanced electrophilicity makes the silicon atom in TMS-TFA susceptible to nucleophilic attack and enables it to activate Lewis basic substrates, such as carbonyl compounds, for a variety of chemical transformations.

Comparative Analysis with Other Silyl Lewis Acids

However, the comparatively milder nature of TMS-TFA can be advantageous in reactions where a highly potent Lewis acid might lead to undesired side reactions or decomposition of sensitive substrates. This tunable reactivity is a key feature of organosilicon Lewis acids.

Table 1: Qualitative Comparison of Common Trimethylsilyl-based Lewis Acids

| Compound | Abbreviation | Leaving Group | Relative Lewis Acidity | Key Characteristics |

| Trimethylsilyl trifluoroacetate | TMS-TFA | Trifluoroacetate (TFA) | Moderate | Milder, useful for sensitive substrates |

| Trimethylsilyl trifluoromethanesulfonate | TMSOTf | Triflate (OTf) | Strong | Highly reactive, widely used catalyst[1] |

| Trimethylsilyl chloride | TMSCl | Chloride (Cl) | Weak | Primarily a silylating agent |

| Trimethylsilyl iodide | TMSI | Iodide (I) | Strong | Strong silylating agent, cleaves ethers[1] |

Quantifying Lewis Acidity: The Gutmann-Beckett Method

A definitive experimental approach to quantify and compare the Lewis acidity of compounds like TMS-TFA is the Gutmann-Beckett method.[2] This technique utilizes a probe molecule, typically triethylphosphine oxide (Et₃PO), which contains a Lewis basic oxygen atom.

Upon interaction with a Lewis acid, the electron density at the oxygen atom of Et₃PO is reduced, leading to a downfield shift in the ³¹P NMR signal. The magnitude of this chemical shift change (Δδ) is directly proportional to the strength of the Lewis acid.

Experimental Protocol: Gutmann-Beckett Determination

Objective: To determine the acceptor number (AN) of this compound as a measure of its Lewis acidity.

Materials:

-

This compound (TMS-TFA), anhydrous

-

Triethylphosphine oxide (Et₃PO)

-

Anhydrous, non-coordinating NMR solvent (e.g., deuterated dichloromethane, CD₂Cl₂)

-

NMR tubes, oven-dried and cooled under an inert atmosphere

-

Gas-tight syringes

Procedure:

-

Preparation of the Et₃PO Reference Solution:

-

Under an inert atmosphere (e.g., in a glovebox), prepare a stock solution of Et₃PO in anhydrous CD₂Cl₂ of a known concentration (e.g., 0.1 M).

-

Acquire a ³¹P NMR spectrum of this solution. This will serve as the reference chemical shift (δ_ref).

-

-

Preparation of the TMS-TFA/Et₃PO Adduct:

-

In a separate, dry NMR tube under an inert atmosphere, add a precise volume of the Et₃PO stock solution.

-

Using a gas-tight syringe, add an equimolar amount of TMS-TFA to the NMR tube.

-

Gently agitate the tube to ensure thorough mixing.

-

-

NMR Analysis:

-

Acquire a ³¹P NMR spectrum of the TMS-TFA/Et₃PO mixture. The observed chemical shift (δ_obs) will be downfield from the reference.

-

-

Calculation of Acceptor Number (AN):

-

The change in chemical shift (Δδ) is calculated as: Δδ = δ_obs - δ_ref.

-

The Acceptor Number (AN) can be determined by comparing this shift to standard reference compounds, such as SbCl₅ in 1,2-dichloroethane, which is defined as having an AN of 100.

-

Self-Validating System: The integrity of this protocol relies on the strict exclusion of moisture, as TMS-TFA is highly water-sensitive. The use of an internal standard in the NMR solvent can also account for any minor variations in experimental conditions. Running a known Lewis acid, such as TMSOTf, in parallel would provide a valuable benchmark and validate the experimental setup.

Applications in Organic Synthesis: The Aldol Reaction

The Lewis acidity of silyl esters like TMS-TFA makes them effective catalysts in carbon-carbon bond-forming reactions, such as the Mukaiyama aldol reaction.[3][4][5] In this reaction, the silyl Lewis acid activates a carbonyl compound towards nucleophilic attack by a silyl enol ether.

Mechanistic Pathway of a TMS-TFA Catalyzed Aldol Reaction

The following diagram illustrates the proposed catalytic cycle for a TMS-TFA catalyzed aldol reaction.

Caption: Proposed catalytic cycle for a TMS-TFA catalyzed Mukaiyama aldol reaction.

Experimental Protocol: TMS-TFA Catalyzed Mukaiyama Aldol Reaction

Objective: To synthesize a β-hydroxy ketone via a TMS-TFA catalyzed Mukaiyama aldol reaction.

Materials:

-

Aldehyde (e.g., benzaldehyde)

-

Silyl enol ether (e.g., 1-phenyl-1-(trimethylsiloxy)ethene)

-

This compound (TMS-TFA)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard glassware for organic synthesis

Procedure:

-

Reaction Setup:

-

To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol) and anhydrous DCM (5 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

-

Addition of Reagents:

-

To the cooled solution, add the silyl enol ether (1.2 mmol) via syringe.

-

Slowly add a solution of TMS-TFA (0.1 mmol, 10 mol%) in anhydrous DCM (1 mL) to the reaction mixture.

-

-

Reaction Monitoring:

-

Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

-

-

Workup:

-

Once the reaction is complete, quench it by adding saturated aqueous NaHCO₃ solution.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with DCM (3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired β-silyloxy ketone.

-

-

Desilylation (Optional):

-

The silylated product can be hydrolyzed to the corresponding β-hydroxy ketone by treatment with a mild acid (e.g., 1M HCl in THF).

-

Trustworthiness of the Protocol: This protocol includes a quenching step with a mild base to neutralize the Lewis acidic catalyst and any acidic byproducts. The progress of the reaction is monitored by TLC, allowing for a clear determination of the reaction endpoint. Purification by column chromatography ensures the isolation of a pure product, the structure of which can be confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Conclusion

This compound is a valuable Lewis acid catalyst for organic synthesis. Its reactivity, which is derived from the strong electron-withdrawing trifluoroacetate group, is milder than that of the more common TMSOTf, making it a suitable choice for reactions involving sensitive substrates. The Gutmann-Beckett method provides a reliable experimental framework for quantifying its Lewis acidity, allowing for a more informed selection of catalysts for specific applications. The utility of TMS-TFA in promoting key C-C bond-forming reactions, such as the Mukaiyama aldol reaction, underscores its importance as a versatile tool for the modern organic chemist. Further exploration of its catalytic activity in other transformations is a promising area for future research.

References

- 1. DIAL : download document [dial.uclouvain.be]

- 2. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 3. Acetic Acid Aldol Reactions in the Presence of Trimethylsilyl Trifluoromethanesulfonate [organic-chemistry.org]

- 4. scholarship.richmond.edu [scholarship.richmond.edu]

- 5. scholarship.richmond.edu [scholarship.richmond.edu]

Trimethylsilyl trifluoroacetate role in organic synthesis

An In-Depth Technical Guide to Trimethylsilyl Trifluoroacetate in Organic Synthesis

Abstract

This compound (TMS-TFA), with the chemical formula CF₃CO₂Si(CH₃)₃, is a versatile and highly reactive organosilicon compound that serves multiple roles in modern organic synthesis and analytical chemistry.[1][2] This guide provides a comprehensive technical overview of TMS-TFA, elucidating its core functions as a potent silylating agent for the protection of active hydrogen-containing functional groups, a derivatization reagent for enhancing analyte volatility in gas chromatography, and a specialized promoter in select synthetic transformations. We will explore the mechanistic underpinnings of its reactivity, provide detailed, field-proven experimental protocols, and offer a comparative analysis against other common silylating agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of TMS-TFA to solve complex synthetic and analytical challenges.

Introduction to this compound (TMS-TFA)

TMS-TFA is a colorless, moisture-sensitive liquid characterized by a trimethylsilyl group bonded to a trifluoroacetate moiety.[2] The synergy between the electrophilic silicon center and the excellent trifluoroacetate leaving group makes TMS-TFA a powerful reagent.[3] Its primary function is silylation, the process of replacing an active hydrogen atom from functional groups like hydroxyls (-OH), amines (-NH₂), and carboxylic acids (-COOH) with a trimethylsilyl (-Si(CH₃)₃) group.[4][5] This transformation is fundamental in two major areas: protecting group chemistry, where it masks a reactive site during a synthetic sequence, and analytical derivatization, where it modifies an analyte to improve its thermal stability and volatility for gas chromatography (GC) analysis.[6]

Physicochemical Properties

A clear understanding of TMS-TFA's physical properties is critical for its effective use and safe handling in a laboratory setting.

| Property | Value | Reference(s) |

| CAS Number | 400-53-3 | [1] |

| Molecular Formula | C₅H₉F₃O₂Si | [1][7] |

| Molecular Weight | 186.20 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 88-90 °C | [1] |

| Density | 1.078 g/mL at 25 °C | [1] |

| Flash Point | 13 °C (55.4 °F) - closed cup | [1] |

| Vapor Density | >1 (vs air) | [1] |

Safety and Handling

TMS-TFA is a hazardous chemical that requires strict safety protocols. It is classified as a highly flammable liquid and vapor and causes severe skin burns and eye damage.[7][8]

-

Handling: All manipulations should be conducted within a chemical fume hood.[8][9] Grounding and bonding are necessary when transferring the material to prevent static discharge.[7][8] Use spark-proof tools and explosion-proof equipment.[8] The reagent is extremely sensitive to moisture and should be handled under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon).[8]

-

Personal Protective Equipment (PPE): Wear appropriate chemical safety goggles or a face shield, protective gloves (e.g., neoprene or nitrile rubber), and a lab coat.[9][10] A NIOSH-certified respirator with an appropriate cartridge may be necessary for operations with a high risk of inhalation.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[7][8] Store under an inert atmosphere is recommended.[8]

-

Incompatibilities: TMS-TFA is incompatible with water, alcohols, acids, bases, oxidizing agents, and reducing agents.[8][10] Contact with water or moisture will lead to its decomposition, releasing corrosive acids.[7]

Core Applications in Organic Synthesis

Silylation and Protection of Functional Groups

The primary role of TMS-TFA is the introduction of the trimethylsilyl (TMS) protecting group. Silylation converts polar, protic functional groups into nonpolar silyl ethers, amines, or esters, which are generally more stable in subsequent reaction conditions, particularly towards bases and nucleophiles.[5]

Mechanism of Silylation: The reaction proceeds via a nucleophilic attack of the heteroatom (e.g., the oxygen of an alcohol) on the electrophilic silicon atom of TMS-TFA. The highly stable trifluoroacetate anion is displaced as a leaving group. This process is often rapid and efficient.

Caption: General mechanism for the silylation of an alcohol using TMS-TFA.

Causality in Application: The choice of a silylating agent is dictated by the stability required. The TMS group introduced by TMS-TFA is considered a readily cleavable protecting group, suitable for short-term protection.[6][11] It is less sterically hindered and more labile to acidic conditions or fluoride ions than bulkier silyl groups like TBDMS or TIPS.[6][12] Therefore, TMS-TFA is ideal when the protecting group must be removed under very mild conditions.

Derivatization for Gas Chromatography (GC)

In analytical chemistry, particularly for GC and GC-Mass Spectrometry (GC-MS), many polar analytes (e.g., steroids, sugars, amino acids) are non-volatile or thermally unstable.[4] Derivatization with a silylating agent like TMS-TFA is a critical sample preparation step.[4][13]

The Rationale:

-

Increased Volatility: Replacing active hydrogens with TMS groups reduces intermolecular hydrogen bonding, significantly lowering the boiling point of the analyte and allowing it to pass through the GC column.[4][14]

-

Enhanced Thermal Stability: Silyl derivatives are often more resistant to thermal degradation in the hot GC injection port and column.[4][15]

-

Improved Chromatography: Derivatization leads to sharper, more symmetrical peaks and better separation from other components in a mixture.[4]

While reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are more commonly cited for this purpose, TMS-TFA operates on the same principle and can be a potent alternative.[4][14][16] The byproducts of TMS-TFA are trifluoroacetic acid, which is highly volatile. This contrasts with agents like BSTFA, whose byproducts can sometimes interfere with chromatographic analysis.[14]

Caption: Standard workflow for sample derivatization using TMS-TFA for GC-MS analysis.

Catalytic and Promoter Roles

While less common than its role as a stoichiometric silylating agent, TMS-TFA can also act as a promoter or catalyst in specific reactions. It is reported as a useful promoter for the stereoselective addition of silyl azides to meso epoxides.[17]

Its reactivity can be understood by comparing it to its more powerful analogue, trimethylsilyl triflate (TMSOTf). TMSOTf is an exceptionally strong Lewis acid and silylating agent due to the superior leaving group ability of the triflate anion.[18][19] TMS-TFA, while still highly reactive, is slightly milder. This can be an advantage in syntheses involving sensitive substrates where the extreme reactivity of TMSOTf might lead to side reactions or degradation.[19] The trifluoroacetate group in TMS-TFA makes the silicon atom highly electrophilic, enabling it to activate substrates for nucleophilic attack, similar to the action of a Lewis acid.

Caption: Reactivity comparison between TMS-TFA and the more potent TMSOTf.

Comparative Analysis with Other Silylating Agents

Choosing the right silylating agent is crucial for the success of a synthesis or analysis. The table below compares TMS-TFA with other common reagents.

| Reagent | Formula | Reactivity | Key Byproducts | Primary Use Case |

| TMS-TFA | CF₃CO₂Si(CH₃)₃ | High | CF₃COOH | General silylation, derivatization.[2][4] |

| TMSCl | (CH₃)₃SiCl | Moderate | HCl | Standard, cost-effective silylation; requires a base.[18][19] |

| BSTFA | C₈H₁₈F₃NOSi₂ | High | TMS-TFA, TFAA | Gold standard for GC derivatization.[14] |

| MSTFA | C₆H₁₂F₃NOSi | Very High | N-methyltrifluoroacetamide | GC derivatization; volatile byproducts minimize interference.[14][15] |

| TMSOTf | CF₃SO₃Si(CH₃)₃ | Extremely High | CF₃SO₃H | Powerful Lewis acid catalyst; silylation of hindered groups.[18][20] |

TFAA: Trifluoroacetamide

The key advantage of MSTFA and BSTFA is the volatility and inertness of their byproducts, making them favorites for trace analysis in GC-MS.[14] TMSCl is economical but its reactivity is lower and it generates corrosive HCl, requiring a stoichiometric amount of base.[19] TMSOTf is often too reactive for general protection but excels as a catalyst.[18][21] TMS-TFA occupies a useful middle ground of high reactivity without the extreme Lewis acidity of TMSOTf.

Experimental Protocols

The following protocols are provided as validated starting points and should be optimized for specific substrates and analytical requirements. Always work in a fume hood and use appropriate PPE.

Protocol 5.1: General Procedure for Silylation of an Alcohol for GC-MS Analysis

This protocol describes a standard procedure for derivatizing a sample containing hydroxyl groups to make it amenable for GC-MS analysis.

Materials:

-

Analyte sample (e.g., 1 mg)

-

This compound (TMS-TFA)

-

Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)

-

GC vial with cap and septum

-

Heating block or oven

-

Microsyringes

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. Place the accurately weighed analyte (e.g., 1 mg) into a clean, dry GC vial. If the sample is in solution, evaporate the solvent completely under a stream of dry nitrogen. Moisture must be rigorously excluded as it will consume the reagent.

-

Reagent Addition: Add 100 µL of anhydrous solvent (e.g., pyridine) to dissolve the sample.

-

Silylation: Add 100 µL of TMS-TFA to the vial. The amount of reagent should be in stoichiometric excess relative to the active hydrogens in the sample.

-

Reaction: Cap the vial tightly and vortex briefly to mix. Place the vial on a heating block set to 60-70 °C for 30 minutes. Reaction time and temperature may need optimization depending on the steric hindrance of the hydroxyl group.

-

Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system. Dilution with additional anhydrous solvent may be necessary depending on the concentration. The derivatized sample should be analyzed promptly as TMS ethers are susceptible to hydrolysis.[14]

Protocol 5.2: Protection of a Primary Alcohol using TMS-TFA

This protocol outlines the use of TMS-TFA to protect a primary alcohol during a multi-step synthesis.

Materials:

-

Substrate containing a primary alcohol (1.0 mmol)

-

This compound (TMS-TFA, 1.1 mmol, 1.1 equiv.)

-

Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

-

Anhydrous base (e.g., 2,6-lutidine or triethylamine, 1.2 mmol, 1.2 equiv.)

-

Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

-

Dissolution: Dissolve the alcohol substrate (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL). Add the base (e.g., 2,6-lutidine, 1.2 mmol). Cool the solution to 0 °C in an ice bath. The base is crucial to neutralize the trifluoroacetic acid byproduct, which could otherwise cause deprotection or side reactions.[22]

-

Reagent Addition: Slowly add TMS-TFA (1.1 mmol) to the stirred solution via syringe.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure TMS-protected alcohol.

Conclusion

This compound is a potent and valuable reagent in the arsenal of the modern chemist. Its high reactivity, driven by the electrophilic silicon center and stable trifluoroacetate leaving group, makes it an excellent choice for the silylation of a wide range of functional groups. While it serves as a robust protecting group in multi-step synthesis, its role in the derivatization of polar analytes for chromatographic analysis is particularly significant, enabling the quantification and identification of otherwise intractable molecules. By understanding its specific reactivity profile in comparison to other silylating agents and adhering to strict safety and handling protocols, researchers and drug development professionals can effectively harness the capabilities of TMS-TFA to accelerate innovation and achieve their scientific objectives.

References

- 1. This compound = 97.0 T 400-53-3 [sigmaaldrich.com]

- 2. guidechem.com [guidechem.com]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. benchchem.com [benchchem.com]

- 5. Silylation - Wikipedia [en.wikipedia.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. gelest.com [gelest.com]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. gelest.com [gelest.com]

- 11. m.youtube.com [m.youtube.com]

- 12. labs.utsouthwestern.edu [labs.utsouthwestern.edu]

- 13. idc-online.com [idc-online.com]

- 14. benchchem.com [benchchem.com]

- 15. nbinno.com [nbinno.com]

- 16. reddit.com [reddit.com]

- 17. This compound CAS#: 400-53-3 [m.chemicalbook.com]

- 18. How Trimethylsilyl Triflate Is Used as a Powerful Silylation and Catalytic Agent in Organic Synthesis | Aure Chemical [aurechem.com]

- 19. Trimethylsilyl Triflate vs Trimethylsilyl Chloride: Which Silylating Agent Performs Better? | Aure Chemical [aurechem.com]

- 20. Trimethylsilyl trifluoromethanesulfonate: applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 21. Trimethylsilyl Trifluoromethanesulfonate: A Versatile Reagent in Modern Organic Synthesis_Chemicalbook [chemicalbook.com]

- 22. Trifluoroacetic Acid (TFA) [commonorganicchemistry.com]

The Dual Nature of Reactivity: A Technical Guide to Trimethylsilyl Trifluoroacetate

For the modern researcher in synthetic chemistry and drug development, the quest for reagents that offer a blend of high reactivity and selectivity is perpetual. Trimethylsilyl trifluoroacetate (TMS-TFA), a colorless to light yellow liquid, has emerged as a formidable tool in the synthetic chemist's arsenal.[1] This guide provides an in-depth exploration of the core reactivity principles of TMS-TFA, moving beyond a simple catalog of its uses to an analysis of the causality behind its versatile applications. We will delve into its role as a powerful silylating agent, a source for trifluoroacetylation, and its burgeoning application as a Lewis acid catalyst, offering field-proven insights for professionals in pharmaceutical and fine chemical synthesis.

The Trifecta of Reactivity: Silylation, Trifluoroacetylation, and Catalysis

This compound, with the chemical formula CF₃CO₂Si(CH₃)₃, possesses a unique electronic architecture that underpins its diverse reactivity.[1] The molecule can be viewed as a composite of a trimethylsilyl (TMS) group, a potent electrophilic silicon center, and a trifluoroacetate group, an excellent leaving group. This combination allows TMS-TFA to act as:

-

A Silylating Agent: Transferring the trimethylsilyl group to protect active hydrogens on alcohols, phenols, carboxylic acids, and amines.

-

A Trifluoroacetylating Agent: Introducing the trifluoroacetyl moiety, a valuable functional group in medicinal chemistry.[1]

-

A Lewis Acid Catalyst: Activating substrates towards nucleophilic attack.

The following sections will dissect each of these reactive modes, providing mechanistic insights and practical guidance.

Silylation: More Than Just Protection

Silylation is the most common application of TMS-TFA, serving to protect protic functional groups, thereby increasing their stability and volatility for applications like gas chromatography-mass spectrometry (GC-MS).[2] The replacement of an active hydrogen with a TMS group reduces the polarity and hydrogen-bonding capacity of the analyte, leading to improved chromatographic peak shape and resolution.[2]

Mechanism of Silylation

The silylation of an alcohol with TMS-TFA proceeds through a nucleophilic attack of the alcohol's oxygen on the electrophilic silicon atom of the TMS group. The highly effective trifluoroacetate anion acts as a leaving group. This reaction is often facilitated by a non-nucleophilic base to neutralize the generated trifluoroacetic acid.

Caption: Generalized mechanism of alcohol silylation with TMS-TFA.

Comparative Reactivity

The choice of silylating agent is critical and depends on the substrate and desired outcome. TMS-TFA offers a balance of reactivity and handling convenience. The table below provides a comparative overview of common trimethylsilylating agents.

| Silylating Agent | Formula | Byproducts | Relative Reactivity | Key Characteristics |

| TMS-TFA | CF₃CO₂Si(CH₃)₃ | CF₃COOH | High | Good balance of reactivity and stability. |

| TMSCl | (CH₃)₃SiCl | HCl | Moderate | Requires a base to scavenge HCl; cost-effective. |

| HMDS | ((CH₃)₃Si)₂NH | NH₃ | Low | Mild; often requires a catalyst (e.g., TMSCl or iodine).[3] |

| BSTFA | CF₃C(OSi(CH₃)₃)=NSi(CH₃)₃ | CF₃CONH₂ | Very High | Powerful; byproducts are volatile.[2] |

| MSTFA | CF₃C(N(CH₃)Si(CH₃)₃) | CF₃CONHCH₃ | Very High | One of the strongest; volatile byproducts.[2] |

| TMSOTf | CF₃SO₃Si(CH₃)₃ | CF₃SO₃H | Extremely High | Highly reactive Lewis acid; moisture-sensitive.[4] |

This table provides a general comparison; reactivity can be influenced by substrate, solvent, and catalyst.

Experimental Protocol: Silylation of a Primary Alcohol for GC-MS Analysis

This protocol provides a general procedure for the derivatization of a primary alcohol using TMS-TFA.

Materials:

-

Alcohol sample (e.g., 1-octanol)

-

This compound (TMS-TFA)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

GC vials with caps

Procedure:

-

Sample Preparation: In a clean, dry 2 mL GC vial, dissolve 1-5 mg of the alcohol sample in 500 µL of anhydrous DCM.

-

Reagent Addition: Add 100 µL of anhydrous pyridine to the vial, followed by 150 µL of TMS-TFA. The pyridine acts as a scavenger for the trifluoroacetic acid byproduct.

-

Reaction: Cap the vial tightly and vortex for 30 seconds. Allow the reaction to proceed at room temperature for 15-30 minutes. For more hindered alcohols, heating at 60 °C for 30 minutes may be necessary.

-

Analysis: The sample is now ready for direct injection into the GC-MS.

References

An In-Depth Technical Guide to the Safe Handling of Trimethylsilyl Trifluoroacetate (TMS-TFA)

Authored for Researchers, Scientists, and Drug Development Professionals

Trimethylsilyl trifluoroacetate (TMS-TFA) is a potent silylating agent, valued in organic synthesis for its ability to protect functional groups like alcohols and to introduce the trifluoroacetyl moiety into molecules.[1][2][3] Its utility stems from a highly reactive nature, driven by the synergy between the trimethylsilyl group and the excellent trifluoroacetate leaving group.[4][5] However, the very reactivity that makes TMS-TFA a powerful synthetic tool also renders it a significant laboratory hazard. This guide provides a comprehensive framework for its safe handling, grounded in an understanding of its chemical properties and potential dangers. Adherence to these protocols is not merely procedural—it is a self-validating system designed to protect researchers and ensure experimental integrity.

Section 1: Hazard Identification and Risk Assessment - The Chemistry of Danger

A thorough understanding of the hazards associated with TMS-TFA is the foundation of its safe use. The molecule's reactivity profile is multifaceted, encompassing high flammability, severe corrosivity, and a dangerous incompatibility with moisture.[6][7][8]

Core Hazards Explained:

-

High Flammability: TMS-TFA has a very low flash point of approximately 0-13°C (32-55.4°F), meaning it can form an ignitable vapor-air mixture at or below room temperature.[8][9] Vapors are heavier than air and can travel a considerable distance to an ignition source, causing a flashback.[9][10]

-

Corrosivity: The compound is classified as causing severe skin burns and serious eye damage.[6][11] This is not just a surface-level irritation; contact can lead to deep, slow-healing chemical burns.[12] The primary driver of this corrosivity is its rapid hydrolysis.

-

Reactivity with Moisture: TMS-TFA reacts readily, and potentially violently, with water and moisture in the air.[6][10] This reaction is not benign; it liberates highly corrosive and toxic byproducts, including trifluoroacetic acid and hydrogen fluoride (HF).[6][7][10] The generation of HF, in particular, presents a severe toxicological risk.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor[6][8] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[6][8] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[6] |

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation[7] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C5H9F3O2Si | [8][9] |

| Molecular Weight | 186.21 g/mol | [8][9] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 88-90 °C @ 760 mmHg | [8][9] |

| Flash Point | 0 - 13 °C (32 - 55.4 °F) | [8][9] |

| Density | 1.078 g/mL at 25 °C | [8] |

| Vapor Density | >1 (Heavier than air) | [8][9] |

Section 2: Engineering Controls and Personal Protective Equipment (PPE) - Establishing a Zone of Safety

Safe handling of TMS-TFA relies on a multi-layered defense system, beginning with robust engineering controls and supplemented by stringent use of appropriate PPE. This hierarchy of controls is fundamental to minimizing exposure risk.

Hierarchy of Controls Diagram

Caption: Hierarchy of controls for managing TMS-TFA risks.

First Line of Defense: Engineering Controls The high volatility, flammability, and corrosivity of TMS-TFA demand that it be handled exclusively within a properly functioning chemical fume hood.[7][9] This is non-negotiable. The laboratory must also be equipped with:

-

Explosion-proof ventilation and lighting: To prevent ignition of flammable vapors.[7][9]

-

Emergency Eyewash Stations and Safety Showers: These must be located in the immediate vicinity of any potential exposure and tested regularly.[6][7][9]

Second Line of Defense: Personal Protective Equipment (PPE) The correct PPE provides a crucial barrier against direct contact.

-

Eye and Face Protection: Due to the severe risk of eye damage, both chemical safety goggles and a full-face shield must be worn.[6] Contact lenses should not be worn when handling this chemical.[6]

-

Skin Protection:

-

Respiratory Protection: If there is a risk of inhalation, such as during a spill or if engineering controls are insufficient, a NIOSH-certified respirator with a combination organic vapor/acid gas (yellow) cartridge is required.[6] Respirator use necessitates prior medical clearance and fit-testing.

Section 3: Standard Operating Procedures (SOPs) for Handling and Storage

A self-validating safety system requires that every protocol be clear, logical, and consistently followed.

Experimental Workflow for Safe Handling

Caption: Step-by-step workflow for the safe handling of TMS-TFA.

Protocol for Handling TMS-TFA

-

Preparation:

-

Verify that the chemical fume hood has a current certification and is functioning correctly.

-

Don all required PPE: face shield, goggles, neoprene/nitrile gloves, and a flame-resistant lab coat.

-

Ensure an inert gas source (Nitrogen or Argon) is available for transfers.

-

Have spill control materials (inert absorbent like sand or vermiculite) and quenching agents readily accessible within the hood.

-

-

Aliquotting and Transferring:

-

All transfers must be conducted under an inert atmosphere to prevent contact with moisture.[7]

-

Ground and bond containers when transferring material to prevent static electricity buildup, which can be an ignition source.[6][9][13]

-

Use only non-sparking tools for opening or handling containers.[6][13]

-

Perform transfers slowly to minimize splashing and vapor generation.

-

-

Post-Handling Decontamination:

-

Thoroughly decontaminate all equipment and the work surface within the fume hood after use.

-

Carefully rinse emptied containers before disposal, treating the rinsate as hazardous waste. Remember that empty containers retain product residue and can be dangerous.[9]

-

Protocol for Storage

-

Receiving: Upon receipt, inspect the container for any damage.

-

Location: Store in a dedicated, well-ventilated, cool, and dry flammables storage area.[1][7][9] The storage area must be secured and accessible only to authorized personnel.[12]

-

Segregation: TMS-TFA is incompatible with a wide range of materials. It must be stored away from:

-

Container Integrity: Keep the container tightly closed and stored under an inert atmosphere (e.g., nitrogen) to protect it from moisture.[6][7]

Section 4: Emergency Response - A Self-Validating System for Incidents

Preparedness is paramount. All personnel working with TMS-TFA must be intimately familiar with these emergency procedures.

Spill Response Decision Tree

Caption: Decision-making process for responding to a TMS-TFA spill.

Spill Management Protocol

-